2,4-Dichloro-N-(2-methylbenzyl)aniline

Catalog No.
S738421
CAS No.
940367-72-6
M.F
C14H13Cl2N
M. Wt
266.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dichloro-N-(2-methylbenzyl)aniline

CAS Number

940367-72-6

Product Name

2,4-Dichloro-N-(2-methylbenzyl)aniline

IUPAC Name

2,4-dichloro-N-[(2-methylphenyl)methyl]aniline

Molecular Formula

C14H13Cl2N

Molecular Weight

266.2 g/mol

InChI

InChI=1S/C14H13Cl2N/c1-10-4-2-3-5-11(10)9-17-14-7-6-12(15)8-13(14)16/h2-8,17H,9H2,1H3

InChI Key

YSLMYBHYWHZBAN-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CNC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CC1=CC=CC=C1CNC2=C(C=C(C=C2)Cl)Cl

2,4-Dichloro-N-(2-methylbenzyl)aniline is an organic compound with the molecular formula C14_{14}H13_{13}Cl2_{2}N and a molecular weight of 266.17 g/mol. It features a dichlorinated aniline structure where two chlorine atoms are positioned at the 2 and 4 positions of the aniline ring, while the nitrogen is substituted with a 2-methylbenzyl group. This compound is notable for its applications in biochemical research, particularly in proteomics.

The chemical behavior of 2,4-Dichloro-N-(2-methylbenzyl)aniline includes several types of reactions:

  • Oxidation: This can lead to the formation of various oxidized derivatives, including quinones.
  • Reduction: The compound can be reduced to yield its corresponding amines using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The chlorine atoms can undergo substitution reactions with various nucleophiles, resulting in different functional groups being introduced into the molecule.

Common reagents for these reactions include potassium permanganate for oxidation and sodium hydroxide for substitution processes.

Research indicates that 2,4-Dichloro-N-(2-methylbenzyl)aniline exhibits significant biological activity. It has been studied for its potential as an enzyme inhibitor and its effects on protein interactions. The compound's ability to modulate biological pathways makes it of interest in pharmacological studies, particularly in cancer research where it may influence cellular signaling and growth.

The synthesis of 2,4-Dichloro-N-(2-methylbenzyl)aniline typically involves:

  • Starting Materials: The synthesis begins with commercially available 2,4-dichloroaniline and 2-methylbenzyl chloride.
  • Reaction Conditions: The reaction is usually conducted under basic conditions, often employing a solvent such as dimethylformamide (DMF) or toluene.
  • Procedure:
    • The 2,4-dichloroaniline is reacted with 2-methylbenzyl chloride in the presence of a base (e.g., sodium hydroxide).
    • The reaction mixture is stirred at elevated temperatures to facilitate the nucleophilic substitution.
    • Post-reaction, the product is purified through recrystallization or chromatography.

2,4-Dichloro-N-(2-methylbenzyl)aniline has diverse applications:

  • Biochemical Research: It serves as a reagent in proteomics and enzyme inhibition studies.
  • Pharmaceutical Development: Its properties are explored for potential therapeutic uses, particularly in oncology.
  • Material Science: The compound may be utilized in developing new materials due to its unique chemical structure.

Interaction studies have demonstrated that 2,4-Dichloro-N-(2-methylbenzyl)aniline can bind to specific enzymes and receptors within biological systems. This interaction can inhibit enzymatic activity or alter receptor-mediated signaling pathways, making it a valuable tool in understanding cellular mechanisms and drug development.

Several compounds share structural similarities with 2,4-Dichloro-N-(2-methylbenzyl)aniline. Here are some notable examples:

Compound NameCAS NumberUnique Features
2,4-Dichloroaniline554-00-7A simpler structure without the methylbenzyl group.
3,4-Dichloroaniline95-76-1Chlorine atoms at different positions; used in dyes.
2,4-Dichlorophenoxyacetic acid94-75-7A herbicide with different biological activity.
N-(2-Methylphenyl)-2,4-dichloroanilineNot listedSimilar substitution pattern but different properties.

Uniqueness

The uniqueness of 2,4-Dichloro-N-(2-methylbenzyl)aniline lies in its specific combination of dichlorinated aniline and methylbenzyl moieties. This structural arrangement confers distinct chemical reactivity and biological properties that differentiate it from other dichloroanilines and related compounds. Its versatility in

XLogP3

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Dates

Last modified: 08-15-2023

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